molecular formula C15H18N2O4 B13653522 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid

1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13653522
M. Wt: 290.31 g/mol
InChI Key: JPVJZEQQTUTPQL-UHFFFAOYSA-N
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Description

1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a benzoyl group substituted at the para position with an acetamidomethyl moiety (CH₂NHCOCH₃). The pyrrolidine ring is a five-membered secondary amine, and the carboxylic acid group at the 2-position introduces polarity and hydrogen-bonding capacity. While direct solubility data for this compound are unavailable, structurally related pyrrolidine-2-carboxylic acid derivatives exhibit aqueous solubility in the range of 250–450 mg/L, influenced by substituents .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

1-[4-(acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H18N2O4/c1-10(18)16-9-11-4-6-12(7-5-11)14(19)17-8-2-3-13(17)15(20)21/h4-7,13H,2-3,8-9H2,1H3,(H,16,18)(H,20,21)

InChI Key

JPVJZEQQTUTPQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the acylation of pyrrolidine-2-carboxylic acid with 4-(acetamidomethyl)benzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoyl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent on Benzoyl Group Molecular Formula Molecular Weight Notable Properties/Applications References
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid CH₂NHCOCH₃ (acetamidomethyl) C₁₅H₁₈N₂O₄ 290.32 (calc.) Hypothesized enhanced solubility and bioactivity due to polar amide group -
1-(4-Isobutoxybenzoyl)pyrrolidine-2-carboxylic acid OCH₂CH(CH₃)₂ (isobutoxy) C₁₆H₂₁NO₄ 291.34 Lower polarity; potential use as lipophilic intermediate in drug synthesis
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid OCH₃ (methoxy) C₁₃H₁₅NO₄ 249.27 Moderate solubility; used in peptide mimetics and crystallography studies
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid Benzothiadiazole-sulfonyl C₁₁H₁₁N₃O₄S₂ 337.35 High electrophilicity; applications in sulfonamide-based inhibitors
1-[4-(Dimethylamino)benzoyl]-4-methoxypyrrolidine-2-carboxylic acid N(CH₃)₂ (dimethylamino) C₁₅H₂₀N₂O₄ 292.33 Basic amino group enhances membrane permeability; explored in CNS-targeting drugs

Key Differences in Physicochemical Properties

Solubility: The acetamidomethyl group in the target compound is expected to improve aqueous solubility compared to non-polar substituents like isobutoxy () or methoxy () due to hydrogen-bonding capacity . Sulfonamide derivatives (e.g., benzothiadiazole-sulfonyl in ) exhibit lower solubility in neutral pH but increased solubility in basic conditions due to deprotonation .

Synthetic Complexity :

  • The acetamidomethyl group requires multi-step synthesis (e.g., reductive amination followed by acetylation), whereas methoxy or isobutoxy groups can be introduced via simpler alkylation or nucleophilic substitution .

Bioactivity: Sulfonamide and dimethylamino derivatives (Evidences 6 and 7) show higher binding affinity to enzymes like carbonic anhydrase or kinases due to their electron-withdrawing or donating effects, respectively. The acetamidomethyl group may mimic peptide bonds, making it suitable for protease inhibitors .

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